2,6-difluoro-N-(quinolin-8-yl)benzene-1-sulfonamide
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Overview
Description
2,6-difluoro-N-(quinolin-8-yl)benzene-1-sulfonamide is a chemical compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring, a quinoline moiety attached to the nitrogen atom, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-(quinolin-8-yl)benzene-1-sulfonamide typically involves the reaction of 2,6-difluorobenzenesulfonyl chloride with quinolin-8-amine. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is typically performed in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-(quinolin-8-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The quinoline moiety can participate in redox reactions, although specific conditions and reagents would be required.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it can act as a substrate for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products Formed
Nucleophilic Substitution: Substituted benzenesulfonamides.
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
2,6-difluoro-N-(quinolin-8-yl)benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-HIV agent due to its ability to inhibit certain enzymes.
Biological Research: The compound has been used in studies related to the NF-kappaB pathway, which is involved in inflammation and immune responses.
Material Science: Its unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(quinolin-8-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, in the context of its anti-HIV activity, the compound inhibits the activity of certain enzymes crucial for the replication of the virus . In biological research, it has been shown to down-regulate the NF-kappaB pathway, which plays a key role in regulating immune responses and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluoro-N-methyl-N-(quinolin-8-yl)benzenesulfonamide
- N-ethyl-2,4-difluoro-N-(quinolin-8-yl)benzenesulfonamide
- 2,4-Difluoro-N-(quinolin-8-yl)benzenesulfonamide
Uniqueness
2,6-difluoro-N-(quinolin-8-yl)benzene-1-sulfonamide is unique due to the specific positioning of the fluorine atoms on the benzene ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in different biological activities and properties compared to its analogs .
Properties
Molecular Formula |
C15H10F2N2O2S |
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Molecular Weight |
320.3 g/mol |
IUPAC Name |
2,6-difluoro-N-quinolin-8-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H10F2N2O2S/c16-11-6-2-7-12(17)15(11)22(20,21)19-13-8-1-4-10-5-3-9-18-14(10)13/h1-9,19H |
InChI Key |
ZWOCMXJGOLXDPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=C(C=CC=C3F)F)N=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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